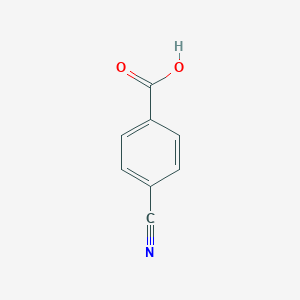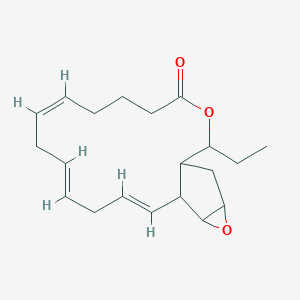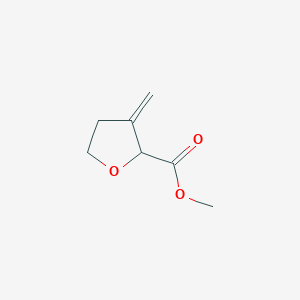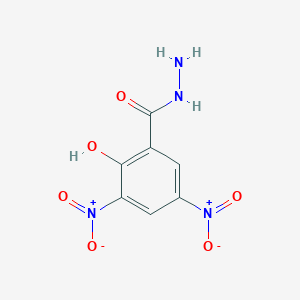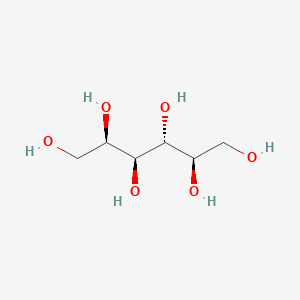![molecular formula C14H19FO9 B119612 [(2R,3R,4S,5R)-3,4,6-triacetyloxy-5-fluorooxan-2-yl]methyl acetate CAS No. 141395-48-4](/img/structure/B119612.png)
[(2R,3R,4S,5R)-3,4,6-triacetyloxy-5-fluorooxan-2-yl]methyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(2R,3R,4S,5R)-3,4,6-triacetyloxy-5-fluorooxan-2-yl]methyl acetate, also known as TFA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TFA is a derivative of 5-fluoro-2'-deoxyuridine, which is a nucleoside analog that has been widely used as an antiviral and anticancer agent. TFA has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
Wissenschaftliche Forschungsanwendungen
Plant Imaging
The compound is used in plant imaging studies. It is a [18F]fluorine-labeled glucose analog where the C-2 hydroxyl group has been replaced by a positron-emitting [18F] radioisotope . It mimics glucose chemically and structurally, and its uptake and distribution are found to be similar to those of glucose . This makes it a valuable tool for monitoring radiotracer translocation, analyzing solute transport, root uptake, photoassimilate tracing, carbon allocation, and glycoside biosynthesis in plants .
Medical Diagnostics
In the medical field, 2-fluoro-2-deoxyglucose tetraacetate is commonly used as a radiotracer for glucose . It is the most well-known radiopharmaceutical positron emitter, used in both clinical and preclinical fields . The compound is used in Positron Emission Tomography (PET), a powerful non-invasive imaging technique used in clinical diagnosis and drug development .
Oncology
The compound is widely used in oncology, where it is used to visualize and quantitatively assess in vivo biological and pharmacological processes . It is particularly useful in the detection and staging of cancer, as cancer cells typically have higher rates of glucose metabolism compared to normal cells .
Neuroscience
In neuroscience, the compound is used to map cerebral glucose metabolism . This allows for the investigation of various neurological conditions, including neurodegenerative diseases, brain tumors, and other disorders .
Cardiovascular System/Cardiology
In cardiology, the compound is used to assess myocardial viability . It can help identify areas of the heart muscle that may benefit from procedures such as angioplasty or coronary artery bypass surgery .
Metabolism Studies
The compound is used to study metabolism, as it allows for the visualization of glucose uptake and utilization in various tissues . This can provide valuable insights into metabolic disorders such as diabetes .
These are just a few of the many applications of “2-fluoro-2-deoxyglucose tetraacetate” in scientific research. The compound’s ability to mimic glucose and its properties as a radiotracer make it a versatile tool in a variety of fields .
Wirkmechanismus
Target of Action
Similar compounds are often used in the synthesis of complex carbohydrates , suggesting that it may interact with enzymes involved in carbohydrate metabolism.
Pharmacokinetics
Similar compounds are often used in the synthesis of complex carbohydrates , suggesting that it may be well-absorbed and distributed throughout the body. The presence of the acetate groups could potentially enhance its lipophilicity, aiding in its absorption and distribution.
Action Environment
For instance, extreme pH or temperature conditions could potentially affect the stability of the compound .
Eigenschaften
IUPAC Name |
[(2R,3R,4S,5R)-3,4,6-triacetyloxy-5-fluorooxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FO9/c1-6(16)20-5-10-12(21-7(2)17)13(22-8(3)18)11(15)14(24-10)23-9(4)19/h10-14H,5H2,1-4H3/t10-,11-,12-,13-,14?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIPRSJXOVDEYLX-GNMOMJPPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)F)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H](C(O1)OC(=O)C)F)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FO9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2R,3R,4S,5R)-3,4,6-triacetyloxy-5-fluorooxan-2-yl]methyl acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





